molecular formula C9H10N2O3 B1201752 4-Oxo-4-(pyridin-2-ylamino)butanoic acid CAS No. 62134-49-0

4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Cat. No.: B1201752
CAS No.: 62134-49-0
M. Wt: 194.19 g/mol
InChI Key: BQTOWQQIWDSOTG-UHFFFAOYSA-N
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Description

4-Oxo-4-(pyridin-2-ylamino)butanoic acid is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₃ This compound is known for its unique structure, which includes a pyridine ring attached to a butanoic acid backbone through an amide linkage

Scientific Research Applications

4-Oxo-4-(pyridin-2-ylamino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and catalysts.

Safety and Hazards

The compound has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Oxo-4-(pyridin-2-ylamino)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The nature of these interactions often involves the inhibition of enzyme activity, leading to a reduction in the production of pro-inflammatory mediators . Additionally, this compound can bind to specific proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a crucial role in regulating the immune response . By inhibiting this pathway, this compound can reduce the expression of genes involved in inflammation and immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cyclooxygenase enzymes results in the inhibition of their activity, thereby reducing the synthesis of prostaglandins . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid typically involves the reaction of pyridine-2-amine with succinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The amide linkage allows for nucleophilic substitution reactions, where the pyridine ring can be modified with various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Hydroxybutanoic acid derivatives.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

    4-Oxo-4-(pyridin-3-ylamino)butanoic acid: Similar structure but with the pyridine ring attached at the 3-position.

    4-Oxo-4-(pyridin-4-ylamino)butanoic acid: Pyridine ring attached at the 4-position.

    N-(2-Pyridyl)succinamic acid: Similar backbone but different functional groups.

Uniqueness: 4-Oxo-4-(pyridin-2-ylamino)butanoic acid is unique due to its specific attachment of the pyridine ring at the 2-position, which influences its chemical reactivity and biological interactions. This positional isomerism can lead to different binding affinities and specificities in biological systems, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

4-oxo-4-(pyridin-2-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(4-5-9(13)14)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOWQQIWDSOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211194
Record name Succinamic acid, N-2-pyridyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-49-0
Record name 4-Oxo-4-(2-pyridinylamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62134-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinamic acid, N-2-pyridyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinamic acid, N-2-pyridyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The compound 2-aminopyridine (5 g; 53.02 mmol) is dissolved in 80 ml of THF and heated at 80° C. for 15 hours in the presence of succinic anhydride (5.3 g; 53.08 mmol) and a catalytic amount of Et3N (0.7 ml). A white solid is observed with precipitates in the reaction mixture and is suction-filtered off, corresponding to the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid (APS) compared to its positional isomer?

A: While both APS and its positional isomer, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, can form similar supramolecular synthons like the R22(8) dimer through hydrogen bonding, they exhibit distinct crystal packing arrangements. [] This difference is evident in their Hirshfeld surface analyses and fingerprint plots, highlighting the influence of even subtle structural changes on crystallographic behavior. []

Q2: How does the attempted cocrystallization of APS with adipic acid lead to a new polymorphic form?

A: Instead of forming the intended cocrystal, the solvent-assisted grinding of APS with adipic acid in ethanol surprisingly yielded a novel polymorphic structure of APS. [] This new polymorph, denoted as 1, crystallizes in a monoclinic P21/n system, unlike the previously reported polymorph (2), which adopts a triclinic P-1 system. []

Q3: What insights do Hirshfeld surface analyses provide about intermolecular interactions in the new polymorph of APS?

A: Hirshfeld surface analyses, specifically dnorm plots and two-dimensional fingerprint plots, reveal the types and strengths of intermolecular interactions within the crystal structure of polymorph 1. [] The analysis shows that H···H contacts (dispersion interactions) are most prominent (40.8%), followed by O···H/H···O hydrogen bonds (28.4%). [] These interactions contribute to the overall stability and packing arrangement observed in the new polymorph.

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